

Spectroscopic Profile of 2-Acetyl-3-ethylpyrazine: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetyl-3-ethylpyrazine

Cat. No.: B160245

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This guide provides a comprehensive overview of the spectroscopic data for **2-Acetyl-3-ethylpyrazine**, a key aroma compound found in a variety of food products. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics, offering valuable data for researchers, scientists, and professionals in the fields of flavor chemistry, analytical science, and drug development.

Spectroscopic Data Summary

The empirical formula for **2-Acetyl-3-ethylpyrazine** is $C_8H_{10}N_2O$, with a molecular weight of 150.18 g/mol. [1][2] The spectroscopic data presented below has been compiled from various spectral databases and is crucial for the structural elucidation and analytical identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **2-Acetyl-3-ethylpyrazine** are summarized below.

Table 1: 1H NMR Spectroscopic Data for **2-Acetyl-3-ethylpyrazine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.58	d	2.5	H-5
8.45	d	2.5	H-6
3.00	q	7.5	-CH ₂ -CH ₃
2.70	s	-	-C(O)CH ₃
1.35	t	7.5	-CH ₂ -CH ₃

Solvent: CDCl₃. Data sourced from publicly available spectra.

Table 2: ¹³C NMR Spectroscopic Data for **2-Acetyl-3-ethylpyrazine**

Chemical Shift (δ) ppm	Assignment
200.5	C=O
156.0	C-3
151.8	C-2
143.8	C-6
141.5	C-5
26.5	-CH ₂ -CH ₃
25.8	-C(O)CH ₃
12.0	-CH ₂ -CH ₃

Solvent: CDCl₃. Data sourced from publicly available spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 3: Mass Spectrometry Data for **2-Acetyl-3-ethylpyrazine**

m/z	Relative Intensity (%)	Proposed Fragment
150	45	[M] ⁺
135	100	[M-CH ₃] ⁺
122	20	[M-C ₂ H ₄] ⁺
107	35	[M-CH ₃ CO] ⁺
79	15	[C ₄ H ₃ N ₂] ⁺
53	10	[C ₃ H ₃ N] ⁺

Ionization method: Electron Ionization (EI). Data sourced from NIST and PubChem databases.

[\[1\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for **2-Acetyl-3-ethylpyrazine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2975	Medium	C-H stretch (aliphatic)
1695	Strong	C=O stretch (acetyl ketone)
1550	Medium	C=N stretch (pyrazine ring)
1450	Medium	C-H bend (aliphatic)
1170	Medium	C-C stretch
1020	Medium	Ring vibration

Sample state: Gas phase. Data sourced from the NIST WebBook.[\[2\]](#)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for pyrazine derivatives like **2-Acetyl-3-ethylpyrazine**.

NMR Spectroscopy

A sample of **2-Acetyl-3-ethylpyrazine** (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl_3), in a 5 mm NMR tube. The spectrum is recorded on a 300 MHz or higher field NMR spectrometer. For ^1H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ^{13}C NMR, a larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ^{13}C isotope, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry

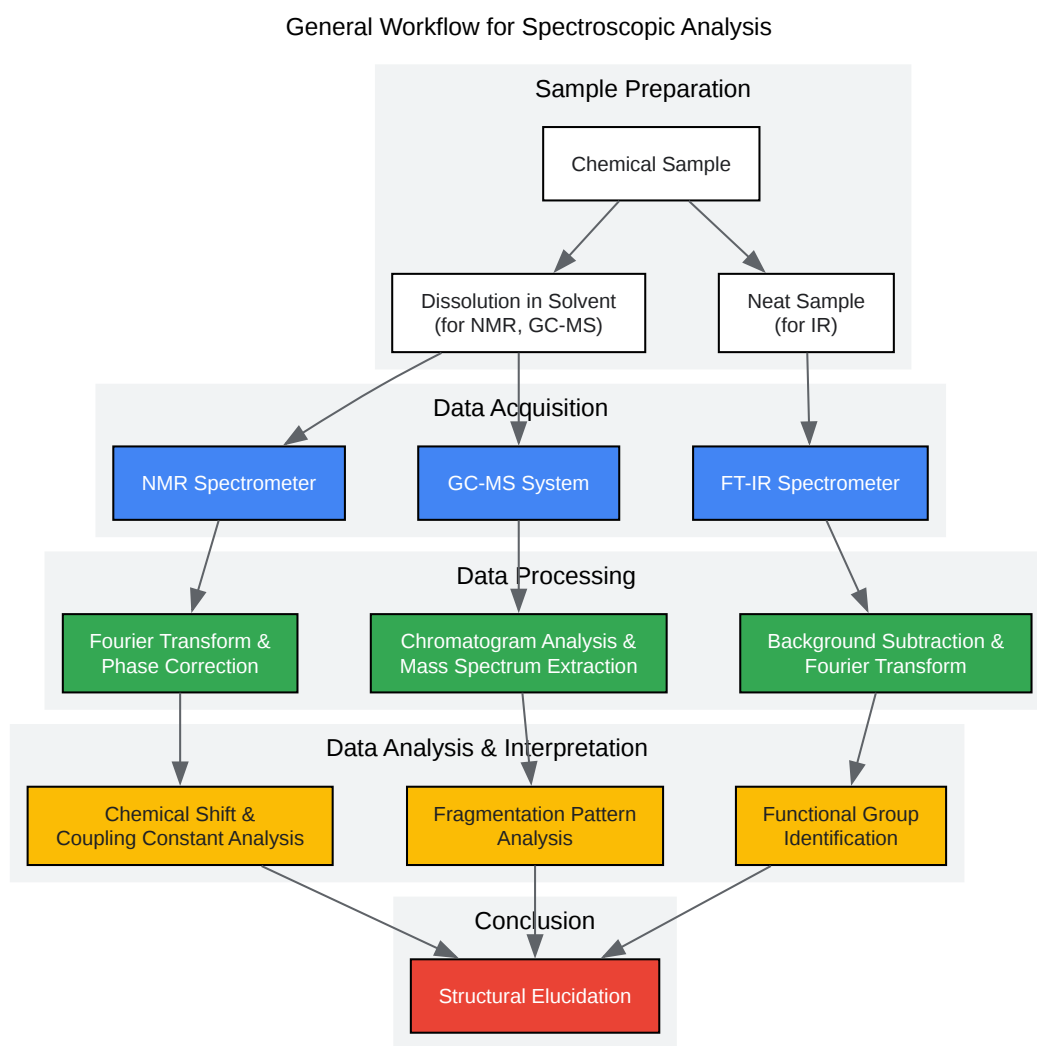
Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of **2-Acetyl-3-ethylpyrazine** in a volatile organic solvent (e.g., dichloromethane or ether) is injected into the GC. The compound is separated from other components on a capillary column (e.g., a non-polar DB-5 or similar) and then introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions, which are then analyzed by a mass analyzer (e.g., a quadrupole).

Infrared Spectroscopy

For a liquid sample like **2-Acetyl-3-ethylpyrazine**, the IR spectrum can be obtained using the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. For gas-phase measurements, a small amount of the sample is vaporized into a gas cell. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} . The background spectrum of the empty cell or ATR crystal is subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. 2-Acetyl-3-ethylpyrazine | C₈H₁₀N₂O | CID 61918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetyl-3-ethylpyrazine [webbook.nist.gov]
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